molecular formula C17H21NO4S B2876422 N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1795196-11-0

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2876422
CAS No.: 1795196-11-0
M. Wt: 335.42
InChI Key: LHZXTJQRLGGHBS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a tetrahydronaphthalene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common approach is the initial formation of the furan ring, followed by the introduction of the methoxyethyl group. The final step involves the sulfonation of the tetrahydronaphthalene ring to form the sulfonamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar furan ring structure but different functional groups.

    (E)-3-(furan-2-yl)acrylohydrazide: Contains a furan ring and hydrazide group.

    5-hydroxy-methylfurfural: A furan derivative with different functional groups

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a furan ring, methoxyethyl group, and tetrahydronaphthalene sulfonamide structure.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-21-17(16-7-4-10-22-16)12-18-23(19,20)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,17-18H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZXTJQRLGGHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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